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Introduction
Set2, a histone methyltransferase conserved from yeast to humans (where it is known as

SETD2), plays a critical role in maintaining chromatin structure and regulating gene expression.

[1] It specifically catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3), a

modification tightly linked to active transcription.[1] Set2 associates with the elongating form of

RNA Polymerase II (RNAPII), depositing the H3K36me3 mark within the body of actively

transcribed genes. This epigenetic mark serves as a platform to recruit other protein

complexes, such as the Rpd3S histone deacetylase complex, which prevents spurious or

"cryptic" transcription initiation from within gene bodies, thus ensuring transcriptional fidelity.[2]

[3][4]

Dysregulation of Set2 function and H3K36me3 levels has been implicated in various diseases,

including cancer, making it an important target for therapeutic development.[5][6][7]

Quantitative Polymerase Chain Reaction (qPCR) is a powerful and widely used technique to

study the effects of Set2 on its target genes. This application note provides detailed protocols

for two key qPCR-based methods:

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR): To quantify the enrichment

of H3K36me3 at specific gene loci.
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Reverse Transcription qPCR (RT-qPCR): To measure changes in the mRNA expression

levels of Set2 target genes.

These protocols, along with guidance on data analysis and presentation, will enable

researchers to robustly investigate the function of Set2 and the consequences of its

modulation.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Set2-mediated transcriptional

regulation and the general experimental workflow for its analysis using qPCR.
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Caption: Set2-mediated transcriptional regulation pathway.
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Caption: Experimental workflow for qPCR analysis of Set2 targets.

Experimental Protocols
Chromatin Immunoprecipitation (ChIP-qPCR) Protocol
This protocol details the procedure for assessing the levels of H3K36me3 at specific genomic

loci.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1193563?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Yeast strains (e.g., wild-type and set2Δ)

YPD medium

Formaldehyde (37%)

Glycine (2.5 M)

Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,

0.1% sodium deoxycholate, protease inhibitors)

Antibody against H3K36me3

Protein A/G magnetic beads

Wash Buffers (Low Salt, High Salt, LiCl)

Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

Proteinase K

qPCR primers for target and control regions

qPCR master mix

Procedure:

Cell Culture and Cross-linking:

Grow yeast cultures to mid-log phase (OD600 ≈ 0.6-0.8).

Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room

temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM

and incubate for 5 minutes.
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Harvest cells by centrifugation and wash with ice-cold PBS.

Cell Lysis and Chromatin Shearing:

Resuspend the cell pellet in Lysis Buffer.

Lyse cells using glass beads or a bead beater.

Shear chromatin to an average size of 200-1000 bp using sonication. Confirm shearing

efficiency by running an aliquot on an agarose gel.

Immunoprecipitation:

Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared chromatin with the anti-H3K36me3 antibody overnight at 4°C with

rotation. A no-antibody or IgG control should be included.

Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-

chromatin complexes.

Washes and Elution:

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl

Wash Buffer to remove non-specific binding.

Elute the chromatin from the beads using Elution Buffer.

Reverse Cross-links and DNA Purification:

Add Proteinase K and incubate at 42°C for 2 hours, followed by incubation at 65°C

overnight to reverse the cross-links.

Purify the DNA using a PCR purification kit.

qPCR Analysis:

Perform qPCR using primers specific to the coding regions of target genes and a control

region (e.g., a heterochromatic region with low transcription).
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Analyze the data using the "Percent Input" method.

Reverse Transcription qPCR (RT-qPCR) Protocol
This protocol is for quantifying the mRNA expression levels of Set2 target genes.

Materials:

Yeast strains (e.g., wild-type and set2Δ)

RNA extraction kit

DNase I

Reverse transcriptase and associated buffers/reagents

qPCR primers for target and housekeeping genes

qPCR master mix

Procedure:

RNA Extraction and DNase Treatment:

Harvest yeast cells from mid-log phase cultures.

Extract total RNA using a standard method (e.g., hot acid phenol or a commercial kit).

Treat the RNA with DNase I to remove any contaminating genomic DNA.

cDNA Synthesis:

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase,

oligo(dT) primers, and random hexamers.

qPCR Analysis:

Perform qPCR using primers designed to amplify a region of the target gene's mRNA.
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Include primers for one or more validated housekeeping genes for normalization (e.g.,

ALG9, TAF10, TFC1, UBC6).

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression.

Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: ChIP-qPCR Analysis of H3K36me3 Enrichment

Gene
Target

Primer
Location

Strain
Average
Ct (Input)

Average
Ct (IP)

% Input

Fold
Enrichme
nt (vs.
set2Δ)

PMA1
Coding

Region
Wild-Type 25.2 28.5 1.25 10.4

set2Δ 25.3 32.1 0.12 1.0

ADH1
Coding

Region
Wild-Type 26.1 29.8 0.98 9.8

set2Δ 26.0 33.1 0.10 1.0

STE11

(Cryptic)

Coding

Region
Wild-Type 28.5 34.2 0.08 0.2

set2Δ 28.6 32.5 0.41 1.0

Control

Region

Heterochro

matin
Wild-Type 27.8 35.1 0.04 1.1

set2Δ 27.9 35.4 0.04 1.0

Data are presented as mean of three biological replicates. % Input is calculated as

2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100. Fold enrichment is calculated relative to the

set2Δ strain.
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Table 2: RT-qPCR Analysis of Target Gene Expression

Gene
Target

Strain
Average
Ct
(Target)

Average
Ct
(Houseke
eping)

ΔCt ΔΔCt
Fold
Change
(vs. WT)

PMA1 Wild-Type 22.1 21.5 0.6 0.0 1.0

set2Δ 22.3 21.6 0.7 0.1 0.9

ADH1 Wild-Type 23.5 21.4 2.1 0.0 1.0

set2Δ 23.6 21.5 2.1 0.0 1.0

STE11

(Cryptic)
Wild-Type 29.8 21.6 8.2 0.0 1.0

set2Δ 26.5 21.5 5.0 -3.2 9.2

Data are presented as the mean of three biological replicates. Housekeeping gene used for

normalization is ALG9. Fold change is calculated as 2^(-ΔΔCt).

Discussion
The provided protocols and example data illustrate how qPCR-based methods can be

effectively used to investigate the role of Set2 in gene regulation. The ChIP-qPCR data in Table

1 demonstrates the expected enrichment of H3K36me3 in the coding regions of actively

transcribed genes like PMA1 and ADH1 in wild-type cells, and a significant reduction in this

mark in the set2Δ strain. Conversely, a gene prone to cryptic transcription, such as STE11,

shows low H3K36me3 levels in wild-type cells, which can increase upon deletion of SET2 due

to aberrant transcriptional activation.

The RT-qPCR data in Table 2 complements the ChIP-qPCR findings. For constitutively

expressed genes where Set2 primarily functions to suppress cryptic initiation, such as PMA1

and ADH1, deletion of SET2 may not significantly alter their overall mRNA levels. However, for

genes with internal cryptic promoters that are normally repressed by the Set2/Rpd3S pathway,

such as STE11, a set2Δ mutation can lead to a significant increase in the measured transcript

levels, reflecting the expression from the cryptic start site.[2]
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By combining these two powerful qPCR techniques, researchers can gain a comprehensive

understanding of how Set2 and the H3K36me3 mark contribute to the precise control of gene

expression, providing valuable insights for basic research and the development of novel

therapeutic strategies targeting epigenetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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